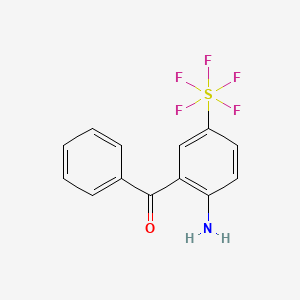

2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone

CAS No.: 1379811-86-5

Cat. No.: VC2941455

Molecular Formula: C13H10F5NOS

Molecular Weight: 323.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379811-86-5 |

|---|---|

| Molecular Formula | C13H10F5NOS |

| Molecular Weight | 323.28 g/mol |

| IUPAC Name | [2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone |

| Standard InChI | InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-12(19)11(8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 |

| Standard InChI Key | DESLRNFKNRQKRR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(F)(F)(F)(F)F)N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(F)(F)(F)(F)F)N |

Introduction

2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is a complex organic compound with the molecular formula C₁₃H₁₀F₅NOS and a molecular weight of approximately 323.04 g/mol. This compound is notable for its unique structural features, particularly the presence of the pentafluorosulfanyl (-SF₅) group, which imparts distinct chemical properties and reactivity.

Synthesis Methods

The synthesis of 2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone typically involves the reaction of an aromatic precursor with sulfur tetrafluoride (SF₄) under controlled conditions. Industrial production may utilize large-scale reactions with continuous flow reactors to enhance efficiency and purity.

Synthesis Overview

-

Precursors: Aromatic compounds with suitable functional groups.

-

Reagents: Sulfur tetrafluoride (SF₄).

-

Conditions: Controlled temperature and pressure.

-

Industrial Scale: Continuous flow reactors for higher yields and purity.

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can produce sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the conditions used.

Types of Reactions

-

Oxidation: Formation of sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Reduction: Conversion of the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring using reagents like halogens or nucleophiles.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Mild to strong oxidizing conditions |

| Reduction | NaBH₄, LiAlH₄ | Inert atmosphere, controlled temperature |

| Substitution | Halogens, nucleophiles | Varying conditions depending on reactivity |

Biological and Scientific Applications

2-Amino-5-(pentafluorosulfanyl)phenyl phenyl ketone is used in scientific research for its unique properties, particularly in bioconjugation and drug development. The -SF₅ group enhances the stability and activity of biologically active molecules, making it a valuable intermediate in pharmaceutical research.

Biological Activities

-

Antimicrobial Properties: Related compounds have shown efficacy against bacterial strains.

-

Insecticidal Activity: Significant insecticidal properties make it suitable for agricultural applications.

-

Pharmaceutical Applications: Potential as a pharmaceutical intermediate, particularly in developing kinase inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume